4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride
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Overview
Description
4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole moiety can be replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-2-furaldehyde: Another triazole derivative with similar structural features.
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)ethanol: A compound with a similar triazole moiety but different substituents.
Uniqueness
4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride is unique due to the presence of both the triazole and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS.ClH/c1-8-10-9(12-11-8)15-7-4-13-2-5-14-6-3-13;/h2-7H2,1H3,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDDNDJCRNABLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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